1-(3,6-Dimethylpyridin-2-yl)ethanol
Description
1-(3,6-Dimethylpyridin-2-yl)ethanol is a pyridine-derived compound featuring a hydroxyl (-OH) group attached to an ethyl chain at the 2-position of a pyridine ring substituted with methyl groups at the 3- and 6-positions. For example, the ketone analog, 1-(3,6-Dimethylpyridin-2-yl)ethanone (CAS 79926-01-5), has a molecular weight of 149.19 g/mol and is stored at 2–8°C under dry conditions . Pyridine-based alcohols, such as 2-(4,6-dimethylpyridin-2-yl)ethanol (CAS 13287-63-3, molecular weight 151.21 g/mol), demonstrate the influence of substituent positioning on physicochemical behavior, with storage typically at room temperature .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(3,6-dimethylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-6-4-5-7(2)10-9(6)8(3)11/h4-5,8,11H,1-3H3 |
InChI Key |
KSFCJKMNFNCEPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-Dimethylpyridin-2-yl)ethanol typically involves the alkylation of 3,6-dimethylpyridine with an appropriate ethylating agent under controlled conditions. One common method is the reaction of 3,6-dimethylpyridine with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of 1-(3,6-Dimethylpyridin-2-yl)ethanol may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of the corresponding pyridine derivative in the presence of a suitable catalyst, such as palladium on carbon, can also be employed. This method offers the advantage of milder reaction conditions and higher selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(3,6-Dimethylpyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.
Major Products:
Oxidation: 1-(3,6-Dimethylpyridin-2-yl)ethanone.
Reduction: 1-(3,6-Dimethylpyridin-2-yl)ethane.
Substitution: 1-(3,6-Dimethylpyridin-2-yl)ethyl chloride or bromide.
Scientific Research Applications
1-(3,6-Dimethylpyridin-2-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(3,6-Dimethylpyridin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The ethanol group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Structural Differences and Electronic Effects
- In contrast, 2-(4,6-dimethylpyridin-2-yl)ethanol (4,6-dimethyl) allows for symmetric electronic effects, enhancing stability in supramolecular assemblies .
- Functional Groups: The hydroxyl group in ethanol derivatives enables hydrogen bonding, as seen in crystal structures of related compounds (e.g., {1-[(3,5-bis{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzyl)amino]cyclopentyl}methanol), where O–H⋯N interactions stabilize molecular packing . The ketone analog lacks this capability, relying instead on dipole-dipole interactions .
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